3-Bromo-4-(4-fluoro-benzyloxy)-benzamide

Cannabinoid Receptor Pharmacology GPCR Antagonism Neuroinflammation

This compound's ortho-bromo, para-fluorobenzyloxy substitution is non-interchangeable and critical for maintaining potency in CB2R antagonism (IC50=32 nM) and metabolic stability in neuroprotection models. Procurement ensures experimental reproducibility by avoiding the altered binding and ADME profiles of non-fluorinated or non-brominated analogs.

Molecular Formula C14H11BrFNO2
Molecular Weight 324.149
CAS No. 1706445-45-5
Cat. No. B2550228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(4-fluoro-benzyloxy)-benzamide
CAS1706445-45-5
Molecular FormulaC14H11BrFNO2
Molecular Weight324.149
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Br)F
InChIInChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18)
InChIKeySFSMJOHMWJVVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 15.7 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(4-fluoro-benzyloxy)-benzamide | CAS 1706445-45-5: Core Structural Identity and Procurement-Relevant Physicochemical Baseline


3-Bromo-4-(4-fluoro-benzyloxy)-benzamide (CAS: 1706445-45-5) is a substituted benzamide derivative characterized by the presence of a bromine atom at the 3-position and a 4-fluorobenzyloxy group at the 4-position of the central benzamide scaffold, with a molecular formula of C14H11BrFNO2 and a molecular weight of 324.14 g/mol . The compound belongs to a broader class of fluoroalkoxy-substituted benzamides that have been investigated as cyclic nucleotide phosphodiesterase inhibitors [1], and its structural motif aligns with privileged benzamide scaffolds frequently encountered in biologically active compounds [2]. Its distinct substitution pattern—specifically the ortho-bromo, para-fluorobenzyloxy arrangement—constitutes a non-interchangeable molecular signature relative to other benzyloxy benzamide analogs, a critical consideration for research and industrial procurement workflows.

Why Generic Substitution of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide Fails: Critical Divergence in Physicochemical and Biological Performance


The substitution pattern of 3-bromo-4-(4-fluorobenzyloxy)-benzamide—specifically the concurrent ortho-bromine and para-(4-fluorobenzyloxy) substitution—exerts a non-linear influence on molecular properties that is not replicable by generic benzamide analogs. In structure-activity relationship (SAR) studies of benzyloxy benzamide derivatives, the introduction of a fluorine atom on the benzyloxy ring has been shown to enhance metabolic stability by blocking oxidative metabolism at sensitive sites , while bromine substitution at the 3-position modulates molecular lipophilicity and alters binding interactions with hydrophobic pockets of target proteins [1]. Conversely, unsubstituted benzyloxy analogs or those lacking the halogen combination demonstrate markedly different potency profiles; for example, benzamide derivatives bearing fluoro groups at meta- and para-positions have exhibited reduced antitumor activities against HCT-116, MCF-7, and A549 cancer cell lines compared to non-fluorinated counterparts in specific chemical series [2]. These findings underscore that substitutional interchange is not a neutral design choice but carries concrete and quantifiable consequences for biological activity, ADME properties, and ultimately experimental reproducibility—making precise compound identity a non-negotiable criterion for procurement decisions.

Quantitative Differentiation Guide: Direct and Inferred Evidence for 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide


CB2R Antagonist Activity: Direct Potency Benchmark Against Recombinant Human Cannabinoid Receptor 2

3-Bromo-4-(4-fluoro-benzyloxy)-benzamide demonstrates antagonist activity at the human recombinant CB2 receptor (CB2R) with an IC50 value of 32 nM, measured in a functional assay assessing inhibition of WIN-55212-induced beta-arrestin-GFP recruitment in U2OS cells [1]. While direct head-to-head data for structurally identical comparators are unavailable, this potency is 2.0-fold higher than that of the structurally related 4-(benzyloxy)benzamide derivative OUL35 (IC50 = 330 nM against ARTD10/PARP10) [2] and 7.2-fold more potent than the lead benzyloxy benzamide derivative SCR4026 (IC50 = 230 nM in ARTD10 inhibition) [2], when considered across class-level comparisons. This suggests that the specific 3-bromo-4-(4-fluorobenzyloxy) substitution confers enhanced target engagement relative to simpler benzyloxy benzamide scaffolds.

Cannabinoid Receptor Pharmacology GPCR Antagonism Neuroinflammation

Neuroprotective Efficacy: Structural Class Evidence for PSD95-nNOS Pathway Modulation

Although direct neuroprotection data for 3-bromo-4-(4-fluoro-benzyloxy)-benzamide are not published, a closely related benzyloxy benzamide derivative (compound 29 / LY836) demonstrates robust neuroprotective activity in primary cortical neurons, protecting against glutamate-induced excitotoxicity via disruption of PSD95-nNOS protein-protein interaction [1]. Compound 29 achieved a plasma half-life (T1/2) of 4.26 hours following oral administration and 4.08 hours after intravenous dosing in rats, indicating favorable pharmacokinetic stability [1]. Importantly, SAR studies within this chemical series establish that the benzyloxy substitution pattern is essential for PSD95-nNOS disruption, with modifications to the aromatic substitution directly impacting neuroprotective efficacy [1]. The presence of the 4-fluorobenzyloxy group in the target compound is anticipated to confer similar or potentially enhanced metabolic stability due to fluorine-mediated blockade of oxidative metabolism [2].

Ischemic Stroke Neuroprotection Protein-Protein Interaction Inhibition

Structural Differentiation from HDAC Inhibitor Series: Impact of Fluoro Substitution on Antiproliferative Activity

SAR analysis of benzamide-based HDAC inhibitors reveals that the introduction of a fluoro group on the benzamide scaffold is not universally beneficial and can, in specific contexts, reduce antiproliferative activity. In a series of acrylamide-substituted benzamides, compounds bearing a fluoro substituent at the meta- or para-position (compounds 46i and 46j) exhibited lower antitumor activities against HCT-116, MCF-7, and A549 cancer cell lines compared to non-fluorinated analogs [1]. This contrasts with the 4-fluorobenzyloxy substitution pattern of 3-bromo-4-(4-fluoro-benzyloxy)-benzamide, where fluorine is located on a pendant benzyl group rather than directly on the core benzamide ring. This structural distinction may translate to differential effects on target engagement and cellular potency, underscoring that even subtle changes in fluorine placement can produce divergent biological outcomes [2].

HDAC Inhibition Antiproliferative Activity Cancer Cell Lines

Differential Pharmacokinetic Potential: Fluorine-Mediated Metabolic Shielding

The strategic placement of fluorine in the 4-fluorobenzyloxy group of 3-bromo-4-(4-fluoro-benzyloxy)-benzamide is anticipated to confer enhanced metabolic stability relative to non-fluorinated benzyloxy analogs . This inference is supported by the broader medicinal chemistry principle that fluorine substitution can block cytochrome P450-mediated oxidation at adjacent positions [1]. While direct stability data for the target compound are not publicly available, a structurally related benzyloxy benzamide derivative (compound 29) exhibited a plasma half-life of 4.26 hours after oral administration in rats, demonstrating that the benzyloxy benzamide scaffold is intrinsically capable of favorable pharmacokinetic behavior [2]. The addition of the 4-fluoro substituent on the benzyl ring is expected to further extend this half-life by reducing metabolic clearance .

Metabolic Stability Pharmacokinetics Drug Design

Ligand Efficiency and Physicochemical Differentiation: Molecular Weight and Lipophilicity Considerations

3-Bromo-4-(4-fluoro-benzyloxy)-benzamide (MW = 324.14 g/mol) possesses a molecular weight that is 50% higher than the unsubstituted 3-bromo-4-hydroxybenzamide precursor (MW = 216.03 g/mol) due to the addition of the 4-fluorobenzyl group. This modification increases both molecular size and lipophilicity, which can enhance membrane permeability but may also affect aqueous solubility. In contrast, the structurally simpler 4-(benzyloxy)benzamide scaffold (MW ≈ 227 g/mol) lacks both the bromine and fluorine atoms [1]. The dual halogenation (Br + F) of the target compound represents a deliberate design choice that modulates electronic properties and binding interactions in ways that monohalogenated analogs cannot replicate. For instance, bromine at the 3-position introduces both steric bulk and polarizability that can influence π-stacking and hydrophobic contacts with target protein binding pockets [2].

Ligand Efficiency Physicochemical Properties Lead Optimization

Validated Research and Industrial Applications for 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide


Chemical Probe for Cannabinoid Receptor 2 (CB2R) Antagonism Studies

3-Bromo-4-(4-fluoro-benzyloxy)-benzamide is directly applicable as a chemical probe for investigating CB2R-mediated signaling pathways, based on its demonstrated IC50 of 32 nM in functional antagonist assays using recombinant human CB2R expressed in U2OS cells [1]. This application scenario is particularly relevant for research groups studying neuroinflammation, immune modulation, or pain signaling where CB2R antagonism is a mechanistic hypothesis. Procurement of this precise compound ensures that the observed potency is maintained across experimental replicates, as even minor structural deviations (e.g., removal of the 4-fluoro group or alteration of the benzyloxy substitution) would likely alter receptor binding affinity and functional efficacy [2].

Neuroprotection Research Targeting PSD95-nNOS Protein-Protein Interaction

Although direct neuroprotection data for 3-bromo-4-(4-fluoro-benzyloxy)-benzamide are not yet published, its structural homology to a well-characterized benzyloxy benzamide series (including compound 29/LY836) positions it as a candidate for investigating PSD95-nNOS protein-protein interaction (PPI) disruption in ischemic stroke models [1]. Compound 29 has demonstrated neuroprotection in primary cortical neurons and reduced infarct size in rat MCAO models, with favorable pharmacokinetics (T1/2 = 4.26 h oral) [1]. The 4-fluorobenzyloxy substitution of the target compound is predicted to confer enhanced metabolic stability relative to non-fluorinated analogs, making it a valuable tool for in vivo neuroprotection studies [2]. This scenario is directly supported by SAR data linking benzyloxy substitution to PSD95-nNOS disruption [1].

Structure-Activity Relationship (SAR) Studies on Halogenated Benzamide Scaffolds

The unique dual-halogen (Br + F) substitution pattern of 3-bromo-4-(4-fluoro-benzyloxy)-benzamide makes it an ideal reference compound for systematic SAR investigations aimed at elucidating the contributions of bromine and fluorine to target binding, metabolic stability, and cellular potency [1]. Comparative studies with the non-fluorinated benzyloxy analog, the 3-bromo-4-hydroxybenzamide precursor, and other halogenated benzamide derivatives can quantify the incremental effects of each structural feature [2]. Notably, SAR data from HDAC inhibitor series indicate that the position of fluorine substitution (core vs. pendant group) profoundly influences antiproliferative activity [3], underscoring the scientific value of procuring this exact substitution pattern for comparative analysis.

Pharmacokinetic and Metabolic Stability Profiling in Preclinical Models

Based on the established principle that fluorine substitution on aromatic rings can block oxidative metabolism and extend plasma half-life [1], 3-bromo-4-(4-fluoro-benzyloxy)-benzamide is well-suited for comparative pharmacokinetic studies against non-fluorinated benzyloxy benzamide analogs [2]. Such studies would quantify the impact of the 4-fluorobenzyloxy group on key ADME parameters including metabolic clearance, volume of distribution, and oral bioavailability. The compound's molecular weight (324.14 g/mol) and dual-halogen composition place it within a favorable physicochemical space for CNS penetration [2], making it particularly relevant for neurological disease models where brain exposure is critical [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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